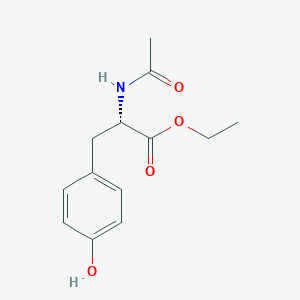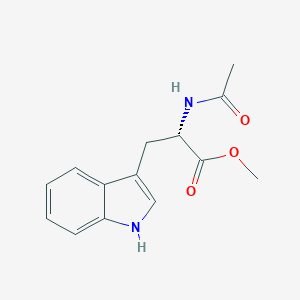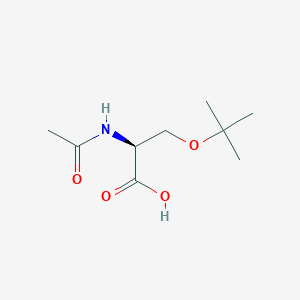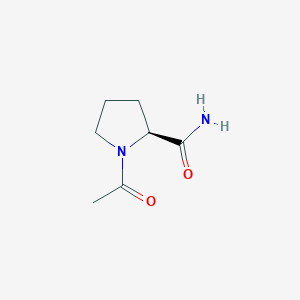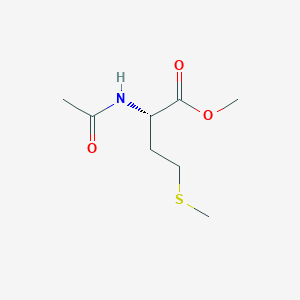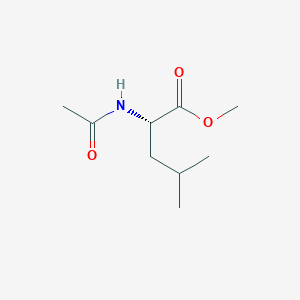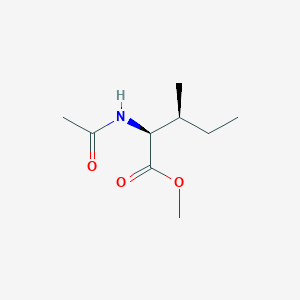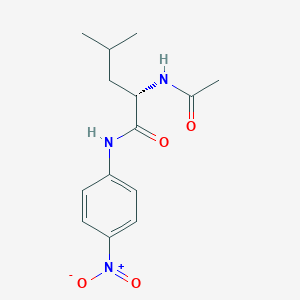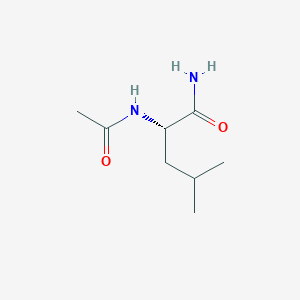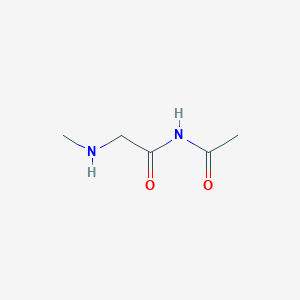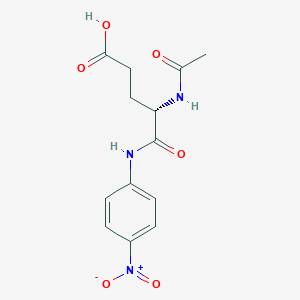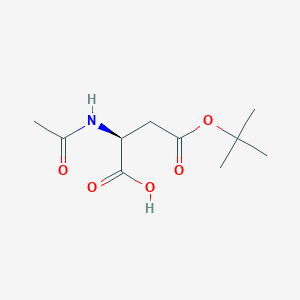
Ac-Asp(OtBu)-OH
Descripción general
Descripción
“(S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid” is a complex organic compound. It is a derivative of amino acids that are protected by a tert-butyloxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly in peptide synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared as room-temperature ionic liquids and used as starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N, N′-diethylene- N′′-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .Molecular Structure Analysis
The molecular structure of “(S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid” is likely to be complex due to the presence of the Boc group and multiple reactive groups. The Boc group is typically used as the N α-amino protecting group in peptide synthesis .Chemical Reactions Analysis
The chemical reactions involving “(S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid” are likely to be complex due to the presence of multiple reactive groups. The Boc group can be removed using moderately strong acids, allowing for certain subsequent transformations . The compound may also participate in reactions involving tert-butyl hydroperoxide .Aplicaciones Científicas De Investigación
Síntesis de Péptidos en Fase Sólida
Ac-Asp(OtBu)-OH se utiliza en la síntesis de péptidos en fase sólida Fmoc/tBu . Este método es la opción preferida para sintetizar péptidos tanto en entornos de investigación como industriales . La estrategia sintética implica un grupo protector polimérico sólido y permite el uso de un exceso de reactivos para lograr rendimientos cuantitativos .
Investigación Apoptótica
En el campo de la investigación apoptótica, this compound se utiliza como sustrato en el estudio de varias caspasas . Las caspasas son una familia de enzimas proteasas que desempeñan funciones esenciales en la muerte celular programada (apoptosis), necrosis e inflamación .
Estudios de Enzimas Proteasas
This compound se puede utilizar en el estudio de las proteasas aspárticas . Las proteasas aspárticas son un tipo de enzimas proteasas que utilizan una molécula de agua activada unida a uno o más residuos de aspartato para la catálisis de sus sustratos peptídicos .
Desarrollo de Medicamentos
Debido a su función en la síntesis de péptidos y la investigación apoptótica, this compound se puede utilizar en el desarrollo de medicamentos. Los péptidos están ganando una atención considerable como posibles medicamentos , y comprender el papel de las caspasas en la muerte celular puede conducir al desarrollo de nuevas estrategias terapéuticas .
Estudios de Impacto Ambiental
El uso de this compound en la síntesis de péptidos en fase sólida Fmoc/tBu tiene implicaciones ambientales
Mecanismo De Acción
Target of Action
Ac-Asp(OtBu)-OH, also known as Acetyl-L-aspartic acid beta-t-butyl ester or (S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid, is primarily used in the synthesis of peptides . The primary targets of this compound are the peptide chains that it helps to form. These peptide chains can have various roles depending on their structure and the cells in which they are present.
Mode of Action
The compound works by acting as a protecting group for the aspartic acid residue during peptide synthesis . This prevents unwanted side reactions from occurring during the synthesis process, ensuring that the peptide chain forms correctly. Once the peptide synthesis is complete, the protecting group can be removed to reveal the aspartic acid residue.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . By acting as a protecting group, the compound ensures that the peptide chains form correctly without unwanted side reactions. This can affect downstream effects such as the function of the peptide within the cell.
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the context in which it is used. As a compound used in peptide synthesis, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be primarily determined by the conditions of the synthesis process .
Result of Action
The result of the action of this compound is the successful synthesis of peptide chains with the correct structure . This can have various molecular and cellular effects depending on the specific peptide being synthesized and its role within the cell.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the conditions of the peptide synthesis process, such as temperature and pH, can affect the efficacy of the compound as a protecting group . Additionally, the stability of the compound can be affected by factors such as exposure to light or heat.
Propiedades
IUPAC Name |
(2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNPTCBHHPHSEA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



